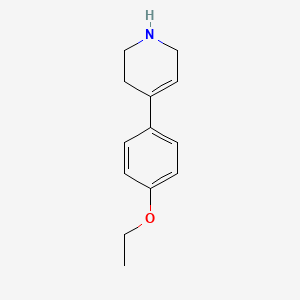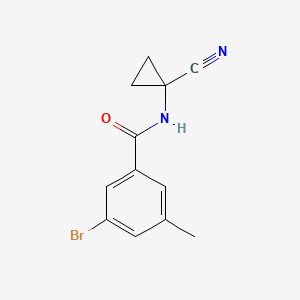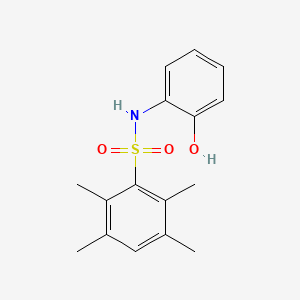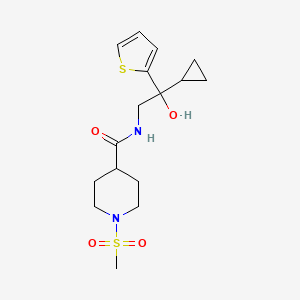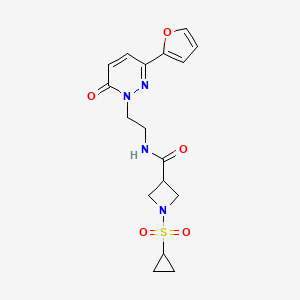![molecular formula C20H30N2O7 B2436550 N-[2-(3,4-Dimethoxy-phenyl)-ethyl]-2-(4-methyl-piperidin-1-yl)-acetamide CAS No. 1132820-11-1](/img/structure/B2436550.png)
N-[2-(3,4-Dimethoxy-phenyl)-ethyl]-2-(4-methyl-piperidin-1-yl)-acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-[2-(3,4-Dimethoxy-phenyl)-ethyl]-2-(4-methyl-piperidin-1-yl)-acetamide” is a chemical compound with the formula C12H17NO3 . It has a molecular weight of 223.2683 . This compound is also known by other names such as Acetamide, N-(3,4-dimethoxyphenethyl)-; N-(3,4-Dimethoxyphenethyl)acetamide; N-Acetyl-3,4-dimethoxyphenethylamine; N-Acetylhomoveratrylamine; Benzenethanamine, N-acetyl-3,4-dimethoxy-; N-Acetyl-2-[3,4-dimethoxyphenyl]ethylamine; NSC 33790; NSC 34977; 3,4-Dimethoxyphenylethylamine, N-acetyl-; N-[2-(3,4-Dimethoxyphenyl)ethyl]acetamide .
Molecular Structure Analysis
The molecular structure of this compound consists of a 12 carbon © atoms, 17 hydrogen (H) atoms, 1 nitrogen (N) atom, and 3 oxygen (O) atoms . The IUPAC Standard InChI is InChI=1S/C12H17NO3/c1-9(14)13-7-6-10-4-5-11(15-2)12(8-10)16-3/h4-5,8H,6-7H2,1-3H3,(H,13,14) .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 223.2683 . The IUPAC Standard InChI is InChI=1S/C12H17NO3/c1-9(14)13-7-6-10-4-5-11(15-2)12(8-10)16-3/h4-5,8H,6-7H2,1-3H3,(H,13,14) .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- A series of N-aryl/aralkyl substituted-2"-[(phenylsulfonyl)(piperidin-1-yl)amino]acetamide derivatives were synthesized to evaluate their biological activities, particularly against acetylcholinesterase, butyrylcholinesterase, and lipoxygenase enzymes. These compounds demonstrated promising activity, showcasing the compound's potential in enzymatic inhibition and therapeutic applications (Khalid et al., 2014).
- Research on push-pull molecules, including derivatives of the compound, has explored the effects of donor strength on bond-length alternation and crystal packing. This work contributes to the understanding of nonlinear optical chromophores and their potential in materials science (Gainsford et al., 2008).
Biological Activities and Potential Applications
- Studies on acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores have shown antibacterial potentials, highlighting the compound's relevance in developing new antibacterial agents (Iqbal et al., 2017).
- The compound has been identified as part of GPIIb/IIIa integrin antagonists, demonstrating significant potential in antithrombotic treatment, particularly due to its human platelet aggregation inhibitory activity and oral availability (Hayashi et al., 1998).
Molecular Docking and Structure Analysis
- Synthesis, structure, and molecular docking analysis of derivatives have confirmed anticancer activity through targeting specific receptors, offering insights into drug design and development for cancer therapy (Sharma et al., 2018).
- N-substituted derivatives of acetamide have been synthesized and subjected to antibacterial study, further emphasizing the compound's utility in addressing bacterial infections (Khalid et al., 2016).
Propiedades
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-methylpiperidin-1-yl)acetamide;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O3.C2H2O4/c1-14-7-10-20(11-8-14)13-18(21)19-9-6-15-4-5-16(22-2)17(12-15)23-3;3-1(4)2(5)6/h4-5,12,14H,6-11,13H2,1-3H3,(H,19,21);(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRVTWUBMJKHTFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CC(=O)NCCC2=CC(=C(C=C2)OC)OC.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N2O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Methyl 6-benzyl-2-(4-methoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2436467.png)
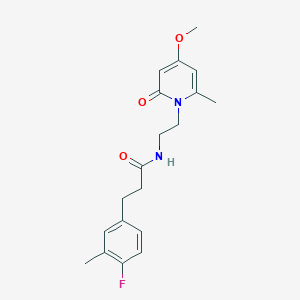
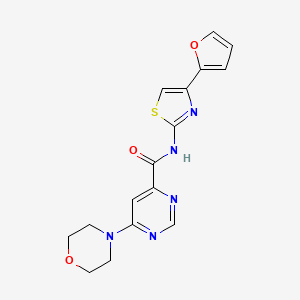
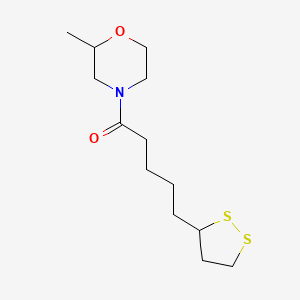

![N-{1-[(4-fluorophenyl)sulfonyl]-1,2,3,4-tetrahydroquinolin-7-yl}adamantane-1-carboxamide](/img/structure/B2436472.png)
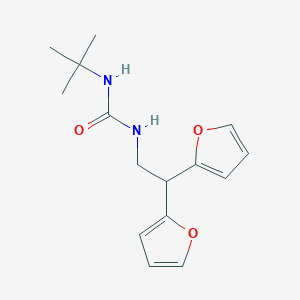
![N-[Cyano-(1-phenylpyrazol-4-yl)methyl]imidazo[1,2-a]pyrazine-8-carboxamide](/img/structure/B2436475.png)
